sEH Inhibitory Potency Compared with the Reference Inhibitor AUDA
This compound inhibits human soluble epoxide hydrolase (sEH) with an IC50 of 40 nM when tested with the PHOME fluorogenic substrate [1]; a separate assay using the EnzChek substrate reported an IC50 of 11 nM [2]. In direct cross-study comparison, AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid), one of the most widely referenced sEH inhibitors, displays an IC50 of 69 nM against human sEH . Thus, the target compound exhibits comparable or superior potency relative to this established reference molecule.
| Evidence Dimension | Inhibition of human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = 40 nM (PHOME assay); IC50 = 11 nM (EnzChek assay) |
| Comparator Or Baseline | AUDA: IC50 = 69 nM (human sEH) |
| Quantified Difference | Target compound is 1.7-fold to 6.3-fold more potent than AUDA in these assays |
| Conditions | Human recombinant sEH; PHOME assay with 10 min incubation or EnzChek assay with 5 min preincubation |
Why This Matters
For laboratories procuring a validated sEH inhibitor scaffold, the compound delivers potency at least comparable to—and potentially better than—the community-standard reference inhibitor AUDA.
- [1] BindingDB BDBM50435763. IC50: 40 nM. Inhibition of human sEH using PHOME, 10 min incubation. View Source
- [2] BindingDB BDBM50435763. IC50: 11 nM. Inhibition of human sEH using EnzChek, 5 min preincubation. View Source
